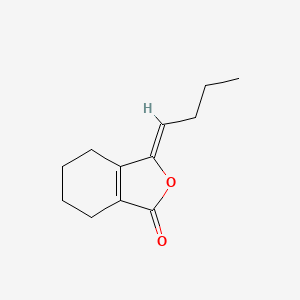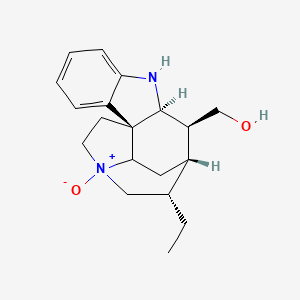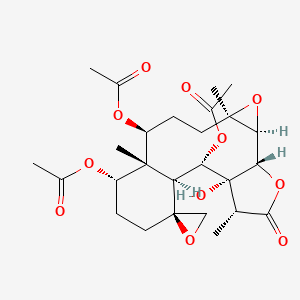
(+)-Ar,11S-Myricanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Ar,11S-Myricanol is a naturally occurring compound found in the bark of Myrica species. It is a type of diarylheptanoid, which is a class of organic compounds known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Ar,11S-Myricanol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of aldol condensation followed by reduction and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the bark of Myrica species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Ar,11S-Myricanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the compound to carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+)-Ar,11S-Myricanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for potential therapeutic uses in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound’s antioxidant properties make it useful in the development of natural preservatives and cosmetic products.
Mécanisme D'action
The mechanism of action of (+)-Ar,11S-Myricanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation. It also influences the antioxidant defense system by enhancing the activity of enzymes like superoxide dismutase and catalase.
Comparaison Avec Des Composés Similaires
Curcumin: Another diarylheptanoid with anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, it shares similar biological activities.
Resveratrol: A stilbenoid with antioxidant and anti-inflammatory effects.
Uniqueness: (+)-Ar,11S-Myricanol is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike curcumin and gingerol, it has a distinct stereochemistry that contributes to its unique interactions with biological targets.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |
Clé InChI |
SBGBAZQAEOWGFT-HNNXBMFYSA-N |
SMILES isomérique |
COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
SMILES canonique |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
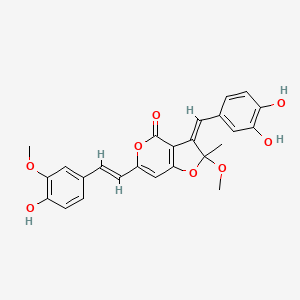
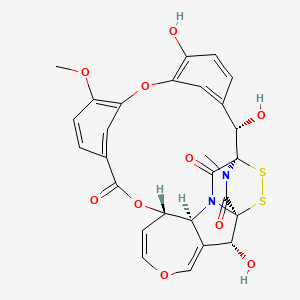

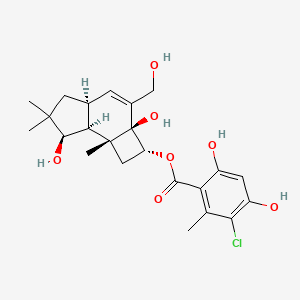
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

